molecular formula C12H8ClFKNO3 B15282679 7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Potassium Salt

7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Potassium Salt

Cat. No.: B15282679
M. Wt: 307.74 g/mol
InChI Key: DGCQROYSEJAPAX-UHFFFAOYSA-M
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Description

Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide is a synthetic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine, fluorine, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Substituents: The chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as thionyl chloride and fluorine gas.

    Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is introduced via esterification reactions using ethyl chloroformate in the presence of a base like potassium carbonate.

    Formation of the Potassium Salt: The final step involves the formation of the potassium salt by reacting the intermediate compound with potassium hydroxide.

Industrial Production Methods

Industrial production of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a tool compound in studying the mechanisms of various biological processes, including enzyme inhibition and signal transduction.

Mechanism of Action

The mechanism of action of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8ClFKNO3

Molecular Weight

307.74 g/mol

IUPAC Name

potassium;ethyl 7-chloro-6-fluoro-4-oxoquinolin-1-ide-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3.K/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16;/h3-5H,2H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

DGCQROYSEJAPAX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C[N-]C2=CC(=C(C=C2C1=O)F)Cl.[K+]

Origin of Product

United States

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